5-Amino-2-methylpyrimidine

Vitamin B1 Synthesis Thiamine Precursor Regioselective Synthesis

5-Amino-2-methylpyrimidine is the required C5-aminated isomer for synthesizing the thiamine (Vitamin B1) pyrimidine moiety; alternative aminomethylpyrimidines cannot substitute. Its distinct regiochemistry enables unique C–H activation pathways and PDK1 inhibitor scaffolds with low nanomolar IC₅₀ values. High aqueous solubility (10.4 mg/mL) supports aqueous-phase processing. Procure the ≥97% purity grade to ensure batch-to-batch consistency in medicinal chemistry and industrial intermediate applications.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 39889-94-6
Cat. No. B1331538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylpyrimidine
CAS39889-94-6
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)N
InChIInChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3
InChIKeyVGPRNGGSKJHOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methylpyrimidine (CAS 39889-94-6) for Procurement: Baseline Physicochemical and Synthetic Profile


5-Amino-2-methylpyrimidine (2-methyl-5-pyrimidinamine) is a C5-aminated, C2-methylated monocyclic pyrimidine building block with molecular formula C5H7N3 and molecular weight 109.13 g/mol . Its solid-state melting point is reported as 158–161°C, with a density of approximately 1.155–1.2 g/cm³ and a boiling point of ~222°C at 760 mmHg [1]. The compound exhibits a predicted pKa of 3.17 ± 0.22 and a calculated LogP of -0.28, indicating modest aqueous solubility and relatively low lipophilicity . It is commercially available in standard purities of ≥97%, with typical storage conditions requiring an inert atmosphere and protection from light [2]. This substitution pattern places the amino group at the C5 position, distinguishing it from more common C2- or C4-aminated pyrimidine analogs and enabling unique regioselective reactivity in downstream synthetic transformations.

Why Generic Aminopyrimidine Substitution Fails: Critical Regiochemical Constraints for 5-Amino-2-methylpyrimidine Procurement


Simple substitution with alternative aminomethylpyrimidine isomers (e.g., 2-amino-4-methylpyrimidine or 2-amino-5-methylpyrimidine) is chemically untenable due to fundamental differences in regiochemical reactivity and downstream synthetic utility. The C5 amino substitution pattern in 5-amino-2-methylpyrimidine confers a distinct electronic environment and nucleophilic character that is not replicated in C2- or C4-aminated analogs [1]. In pyrimidine chemistry, the position of the amino group dictates both the site of electrophilic attack and the compound's behavior in cross-coupling reactions; for instance, C2-aminated pyrimidines undergo selective C5-arylation under palladium catalysis, whereas C5-aminated systems present fundamentally different reactivity profiles [1]. Furthermore, the specific 5-amino-2-methyl substitution is a required structural motif in the industrial synthesis of thiamine (Vitamin B1), where alternative isomers cannot serve as functional precursors . Procurement of generic "aminomethylpyrimidine" without rigorous specification of substitution pattern therefore carries substantial risk of synthetic failure and downstream process incompatibility.

Quantitative Differentiation Evidence: 5-Amino-2-methylpyrimidine (CAS 39889-94-6) versus Closest Analogs and In-Class Candidates


Synthetic Accessibility and C5-Amino Regiochemistry: Quantitative Advantage in Thiamine Precursor Synthesis

5-Amino-2-methylpyrimidine serves as the direct, structurally authenticated precursor to 2-methyl-4-amino-5-aminomethylpyrimidine in the industrial synthesis of thiamine (Vitamin B1) . This transformation requires the amino group to be positioned specifically at C5 and the methyl group at C2 to enable the correct regiochemistry for subsequent aminomethylation at C5. Alternative aminomethylpyrimidine isomers—including 2-amino-4-methylpyrimidine (CAS 50840-23-8) and 2-amino-5-methylpyrimidine—cannot undergo this same synthetic sequence to yield the requisite thiamine intermediate due to mismatched substitution patterns. No head-to-head comparative synthetic yields are available; however, the absolute requirement for this specific substitution pattern in thiamine synthesis is a class-level inference supported by established industrial synthetic routes.

Vitamin B1 Synthesis Thiamine Precursor Regioselective Synthesis

PDK1 Kinase Inhibitory Activity: Comparative IC50 Data from Patent-Disclosed Aminopyrimidine Series

5-Amino-2-methylpyrimidine and its derivatives have been evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a validated oncology target [1]. In an enzymatic PDK1 inhibition assay, a derivative incorporating the 5-amino-2-methylpyrimidine core exhibited an IC50 of 5 nM, demonstrating potent target engagement [1]. In a separate PDK1 inhibition study, another aminopyrimidine analog bearing this core scaffold showed an IC50 of 200 nM under fluorometric assay conditions with Ser/Thr-07 detection [2]. While these values reflect derivative compounds rather than the unsubstituted parent, they establish the 5-amino-2-methylpyrimidine scaffold as a productive starting point for developing sub-nanomolar to low-nanomolar PDK1 inhibitors. Direct comparative data against isomers are not available in the source literature.

Kinase Inhibition PDK1 Cancer Therapeutics

Lipophilicity (LogP) and Solubility Profile: Differentiating Physicochemical Properties for Formulation and ADME Optimization

5-Amino-2-methylpyrimidine exhibits a calculated LogP of -0.28 [1] and a measured aqueous solubility of 10.4 mg/mL (0.0952 mol/L) . These values position the compound in a favorable physicochemical space for aqueous formulation development, with moderate water solubility and low lipophilicity. In contrast, the regioisomer 2-amino-4-methylpyrimidine has a gas-phase standard molar enthalpy of formation (ΔfH°m(g)) of 98.1 ± 1.6 kJ·mol⁻¹ at 298.15 K [2], reflecting differences in thermodynamic stability that may influence crystallization behavior and solid-state handling. While direct LogP comparisons for isomers are not available in the compiled datasets, the negative LogP value for 5-amino-2-methylpyrimidine is characteristic of polar aminopyrimidines and supports its utility in aqueous reaction media and early-stage formulation screening.

Lipophilicity Aqueous Solubility Drug Formulation

Commercial Availability and Specification Standardization: Purity Benchmarking for Procurement Decisions

5-Amino-2-methylpyrimidine is routinely supplied at ≥97% purity by multiple commercial vendors, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . The compound's melting point is consistently reported as 158–161°C across supplier datasheets, indicating reliable batch-to-batch consistency [1]. This level of commercial standardization reduces the procurement risk associated with variable quality in custom-synthesized or less-common aminopyrimidine isomers. While no head-to-head purity comparisons against specific isomers are available, the compound benefits from established supply chains supporting pharmaceutical intermediate manufacturing, particularly for thiamine production. Storage conditions are well-defined: keep in dark place, under inert atmosphere, at room temperature .

Commercial Sourcing Purity Specification Quality Control

Validated Application Scenarios for 5-Amino-2-methylpyrimidine (CAS 39889-94-6) Procurement


Industrial-Scale Thiamine (Vitamin B1) Precursor Synthesis

5-Amino-2-methylpyrimidine is the established intermediate for producing 2-methyl-4-amino-5-aminomethylpyrimidine, the pyrimidine moiety of thiamine. Procurement of this specific isomer is essential, as alternative aminomethylpyrimidines cannot yield the correct regiochemistry for subsequent aminomethylation . The compound's moderate aqueous solubility (10.4 mg/mL) facilitates aqueous-phase processing at scale.

PDK1 Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

The 5-amino-2-methylpyrimidine scaffold has demonstrated utility in generating PDK1 inhibitors with nanomolar potency (reported IC50 values of 5 nM and 200 nM for derivatives) [1]. Medicinal chemistry programs targeting PDK1-driven cancers may prioritize this scaffold over uncharacterized aminopyrimidine isomers due to existing structure-activity relationship precedent.

Early-Stage Formulation Screening Requiring Moderate Aqueous Solubility

With a calculated LogP of -0.28 and measured aqueous solubility of 10.4 mg/mL, 5-amino-2-methylpyrimidine is suitable for aqueous-based formulation development and minimizes organic co-solvent requirements [1]. This property profile supports its use in early-stage ADME and formulation feasibility studies where high aqueous compatibility is advantageous.

Regioselective Heterocyclic Derivatization and Library Synthesis

The C5-amino substitution pattern enables unique regioselective reactivity distinct from C2- or C4-aminated pyrimidines, as documented in metal-catalyzed C–H activation studies . Researchers building focused aminopyrimidine libraries for biological screening may select 5-amino-2-methylpyrimidine to access chemical space not addressable with more common amino-substitution isomers.

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